molecular formula C17H17N5O B2837656 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921073-90-7

3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2837656
CAS No.: 921073-90-7
M. Wt: 307.357
InChI Key: RCGASEMMSCMQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators

  • Research Context : A study explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including compounds similar to 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide. The aim was to understand the impact of methyl functionality and non-covalent interactions on gelation.
  • Key Findings : Certain amides displayed gelation properties in ethanol/water and methanol/water mixtures. The gelation was driven by π-π interaction and other non-covalent interactions, indicating potential applications in designing supramolecular gelators.
  • Reference : Yadav & Ballabh (2020).

Synthesis Methods

  • Research Context : Another study focused on the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides.
  • Key Findings : The study highlighted an efficient, cleaner, and faster method for synthesizing these compounds compared to traditional methods, suggesting potential applications in streamlined chemical synthesis.
  • Reference : Saeed (2009).

Cardiac Electrophysiological Activity

  • Research Context : A research focused on the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, structurally related to the compound .
  • Key Findings : The study found these compounds to be potent in vitro, indicating potential uses in developing treatments for cardiac arrhythmias.
  • Reference : Morgan et al. (1990).

Structural and Theoretical Analysis

  • Research Context : A study on a novel pyrazole derivative provides insights into molecular geometries, electronic structures, and intermolecular interactions. This is relevant for understanding similar compounds like this compound.
  • Key Findings : The study involved X-ray diffraction and DFT calculations, offering a deeper understanding of the molecular behavior of similar compounds.
  • Reference : Kumara et al. (2018).

Pharmaceutical Research

  • Research Context : Research on PARP inhibitors for cancer treatment highlighted the synthesis of similar compounds with a methyl-substituted quaternary center.
  • Key Findings : The compounds exhibited excellent enzyme potency and cellular potency, suggesting their potential in cancer therapeutics.
  • Reference : Penning et al. (2009).

Anticorrosion Applications

  • Research Context : A study evaluated ionic liquids containing benzamide groups as anticorrosion additives in poly(ethylene glycol) for steel/Cu-Sn alloy contacts.
  • Key Findings : The additives effectively reduced friction and wear, indicating potential industrial applications in corrosion prevention.
  • Reference : Cai et al. (2012).

Properties

IUPAC Name

3-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-6-8-15(9-7-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGASEMMSCMQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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